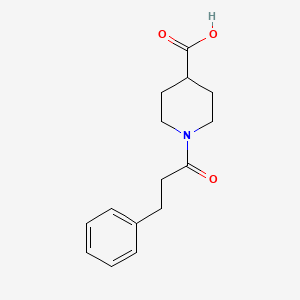

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid

描述

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

The synthesis of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with phenylpropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .

化学反应分析

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities due to its structural features, particularly the piperidine and carboxylic acid functionalities. Key areas of research include:

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid, possess significant antimicrobial properties. Studies have shown:

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm (against E. coli) |

| Control (Ciprofloxacin) | 30 mm |

This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors is a focal point in neuropharmacology. The piperidine structure allows for selective binding to dopamine and serotonin receptors. A notable case study found:

- Dopamine D4 Receptor Affinity : The compound demonstrated an IC50 value of 0.057 nM for the dopamine D4 receptor, indicating strong affinity and potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia and ADHD.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways by inhibiting enzymes like cyclooxygenase and lipoxygenase. This activity positions it as a candidate for developing anti-inflammatory drugs.

Case Studies

Several studies highlight the compound's potential therapeutic applications:

- Neuropharmacological Study : A study investigated the effects of various piperidine derivatives on dopamine receptors, concluding that this compound could serve as a lead compound for developing treatments for mood disorders.

- Antimicrobial Research : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as a new antibiotic agent.

- Anti-cancer Investigations : Preliminary studies indicated that derivatives similar to this compound could induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

作用机制

The mechanism of action of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Phenylpropanoyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(3-Phenylpropanoyl)piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.

Phenylpropanoyl derivatives: Compounds with similar phenylpropanoyl groups but different core structures.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

生物活性

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a piperidine ring substituted with a phenylpropanoyl group. The structural representation is as follows:

This compound belongs to a class of piperidine derivatives known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine derivatives with 3-phenylpropanoic acid under controlled conditions. Various synthetic routes have been explored, including:

- Mannich Reaction : A common method where piperidine reacts with formaldehyde and a ketone or aldehyde.

- Esterification : Utilization of acyl chlorides or anhydrides in the presence of bases to form the desired carboxylic acid derivatives.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with similar compounds is essential:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Piperazine derivatives | Variable | High | Moderate |

| Other piperidine derivatives | Moderate | Low | High |

Case Studies and Research Findings

A notable study published in the International Journal of Biological Chemistry Sciences highlighted the antitumor effects of various piperidine derivatives, including this compound. The study utilized cellular assays to evaluate cytotoxicity against multiple cancer cell lines, revealing IC50 values indicative of potent activity .

Another investigation focused on the anti-inflammatory properties, where this compound was tested in animal models of inflammation. Results showed significant reductions in edema and leukocyte infiltration in treated groups compared to controls .

属性

IUPAC Name |

1-(3-phenylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOSVYASWDJHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。